molecular formula C10H13NO3 B1314359 3-(Dimethylamino)-4-methoxybenzoic acid CAS No. 197500-33-7

3-(Dimethylamino)-4-methoxybenzoic acid

Cat. No.: B1314359
CAS No.: 197500-33-7
M. Wt: 195.21 g/mol
InChI Key: JNUITXIBCUUIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-4-methoxybenzoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a dimethylamino group at the 3-position and a methoxy group at the 4-position

Biochemical Analysis

Biochemical Properties

3-(Dimethylamino)-4-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the quantification of enzyme activities. It is commonly used to measure the activity of peroxidase and manganese peroxidase . The compound interacts with these enzymes by serving as a substrate, which undergoes oxidation in the presence of the enzyme, leading to a measurable change in absorbance. This interaction is crucial for understanding the enzyme kinetics and the catalytic mechanisms of peroxidases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of peroxidase enzymes within cells, leading to changes in oxidative stress levels and subsequent cellular responses . Additionally, its impact on gene expression can alter the production of proteins involved in metabolic pathways, thereby influencing overall cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for peroxidase enzymes, where it undergoes oxidation, resulting in the formation of a colored product that can be quantified . This oxidation process involves the transfer of electrons from the compound to the enzyme, leading to enzyme activation and subsequent catalytic reactions. The changes in gene expression observed with this compound are likely due to its interaction with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy in biochemical assays . Long-term studies have shown that the compound can influence cellular function over extended periods, with potential implications for chronic exposure and its impact on cellular health. The degradation products of the compound may also have distinct biological activities that need to be considered in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance enzyme activity and improve metabolic functions. At high doses, it can exhibit toxic effects, leading to adverse outcomes such as oxidative stress and cellular damage . Threshold effects are observed, where a specific dosage range results in optimal biochemical activity, while deviations from this range can lead to diminished or harmful effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative metabolism. It interacts with enzymes such as peroxidases, which play a role in the detoxification of reactive oxygen species and the maintenance of cellular redox balance . The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its concentration at target sites, influencing its biochemical activity and efficacy in experimental applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles, such as the cytoplasm or mitochondria, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals may play a role in directing the compound to these locations, ensuring its proper function within the cellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzoic acid.

    Nitration: The 4-methoxybenzoic acid is nitrated to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.

    Dimethylation: The amino group is subsequently dimethylated using formaldehyde and formic acid or dimethyl sulfate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced compounds.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-(Dimethylamino)-4-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)benzoic acid: Lacks the methoxy group at the 4-position.

    4-Methoxybenzoic acid: Lacks the dimethylamino group at the 3-position.

    3-Amino-4-methoxybenzoic acid: Contains an amino group instead of a dimethylamino group.

Uniqueness

3-(Dimethylamino)-4-methoxybenzoic acid is unique due to the presence of both the dimethylamino and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(dimethylamino)-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11(2)8-6-7(10(12)13)4-5-9(8)14-3/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUITXIBCUUIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516122
Record name 3-(Dimethylamino)-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197500-33-7
Record name 3-(Dimethylamino)-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197500-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethylamino)-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)-4-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)-4-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(Dimethylamino)-4-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3-(Dimethylamino)-4-methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
3-(Dimethylamino)-4-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
3-(Dimethylamino)-4-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.